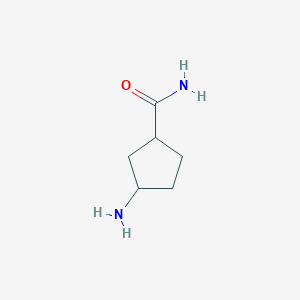

3-Aminocyclopentane-1-carboxamide

Description

Significance of Conformationally Constrained Amino Acids in Chemical Biology and Medicinal Chemistry

In the realm of drug design and chemical biology, the three-dimensional shape of a molecule is paramount to its function. Conformationally constrained amino acids are molecules in which the normal flexibility is restricted, often by incorporating them into a ring structure. nih.govlifechemicals.com This rigidity is a powerful tool for several reasons:

Enhanced Receptor Binding: By locking the molecule into a specific shape, it can be designed to fit more precisely into the binding site of a target receptor, potentially leading to increased potency and selectivity. nih.govmdpi.com

Improved Stability: The cyclic nature of these amino acids can make them more resistant to degradation by enzymes in the body, a desirable property for drug candidates. nih.gov

Probing Biological Processes: The fixed conformations of these molecules provide valuable insights into the specific shapes required for biological activity, helping researchers to understand the intricacies of molecular recognition. nih.govacs.org

Overview of Cyclic Amino Acid Derivatives as Building Blocks and Scaffolds

Cyclic amino acid derivatives serve as versatile building blocks, or scaffolds, in the synthesis of more complex molecules. nih.govresearchgate.netnih.gov Their rigid structures can be used to construct larger molecules with well-defined three-dimensional architectures. nih.gov This approach is particularly valuable in the creation of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved drug-like properties. nih.gov The incorporation of these cyclic units can lead to peptides with enhanced stability and novel biological activities. molecularcloud.org

Research Landscape of 3-Aminocyclopentane-1-carboxamide and Related Structures

The research into this compound and its analogs is an active area of investigation. The core structure, 3-aminocyclopentane-1-carboxylic acid, has garnered interest for its potential applications in the design of novel therapeutics that can interact with biological targets in unique ways. ontosight.ai

Various synthetic routes have been developed to produce different stereoisomers of aminocyclopentanecarboxylic acids, providing a toolbox for chemists to explore their properties. acs.orgchemicalbook.com These compounds and their derivatives, such as those with bisphosphonate groups, are being explored for a range of potential applications. mdpi.com The introduction of a carboxamide group, as in this compound, further modifies the molecule's properties and potential interactions.

The study of related cyclopentane-containing molecules, such as cyclopentane (B165970) peptide nucleic acids, has shown that the cyclopentane ring can significantly enhance binding to DNA, highlighting the predictable and tunable nature of these structural motifs. nih.gov Research on other cyclic amino acids, like cycloleucine (B556858) (1-aminocyclopentane-1-carboxylic acid), has demonstrated their utility as inhibitors of biological processes, further underscoring the potential of this class of compounds. wikipedia.orgnih.gov

The ongoing synthesis and evaluation of these cyclopentane-based amino acid derivatives continue to expand our understanding of their structure-activity relationships and their potential as valuable tools in science and medicine. acs.orgresearchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

3-aminocyclopentane-1-carboxamide |

InChI |

InChI=1S/C6H12N2O/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H2,8,9) |

InChI Key |

OLHSXPNNEJJDLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC1C(=O)N)N |

Origin of Product |

United States |

Molecular Design and Structural Exploration of 3 Aminocyclopentane 1 Carboxamide Derivatives

Conformational Analysis of Cyclopentane (B165970) Ring Systems in Bioactive Molecules

The cyclopentane ring, unlike its six-membered cyclohexane (B81311) counterpart, does not have a single, low-energy conformation like the chair form. Instead, it exists in a dynamic equilibrium between two primary puckered conformations: the "envelope" (or "flap") and the "twist" (or "half-chair"). youtube.comyoutube.com This conformational flexibility is a key determinant of the biological activity of molecules containing this ring system.

A planar cyclopentane would have significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbons. youtube.compressbooks.pub To alleviate this strain, the ring puckers, moving one or two carbon atoms out of the plane of the others. pressbooks.pub

Envelope Conformation: In this form, four carbon atoms are coplanar, while the fifth is out of the plane, resembling a sealed envelope with its flap up. youtube.com

Twist Conformation: Here, two adjacent carbon atoms are displaced on opposite sides of the plane formed by the other three carbons.

These conformations are not static but can interconvert through a low-energy process called pseudorotation. acs.orgnih.gov The specific conformation adopted by a 3-aminocyclopentane-1-carboxamide derivative, and the energy barrier between conformations, is influenced by the nature and stereochemistry of its substituents. For instance, in the development of CCR2 antagonists, understanding the preferred puckering of the cyclopentane ring is essential as it dictates the spatial orientation of the critical amino and carboxamide groups, which in turn governs how the molecule fits into the receptor's binding pocket. nih.govresearchgate.net Researchers have prepared conformationally constrained analogs to elucidate the active binding conformation, providing insights into the optimal relative positions of key pharmacophoric elements. nih.gov

Stereochemical Influence on Biological Activity and Receptor Interactions

Stereochemistry plays a paramount role in the biological activity of this compound derivatives. The cis/trans relationship between the amino and carboxamide substituents, as well as the absolute configuration (R/S) at the chiral centers, can dramatically affect receptor binding affinity and functional activity.

The 1,3-disubstituted cyclopentane core has distinct stereoisomers, and their biological activities are often significantly different. For example, in a series of CCR2 antagonists, the introduction of ring restrictions led to the discovery that a specific stereoisomer, (1S,3R)-N-[3,5-Bis(trifluoromethyl)benzyl]-1-methyl-3-[(1R,3'R)-methyl-1'H-spiro[indene-1,4'-piperidin]-1'-yl]cyclopentanecarboxamide, exhibited exceptionally high potency with an IC50 of 1.3 nM for binding and 0.45 nM in a functional chemotaxis assay. nih.gov This highlights that only a precise three-dimensional arrangement of substituents allows for optimal interaction with the receptor.

Studies comparing cis and trans isomers of related aminocycloalkane carboxylic acids have shown that stereochemistry is critical for activity. For instance, cis-3-Aminocyclohexanecarboxylic acid is a selective inhibitor of neuronal GABA uptake, whereas its trans counterpart shows negligible activity, demonstrating that the spatial alignment of functional groups is crucial for transporter binding. Similarly, for cyclopentane systems, the relative orientation of the amino and carboxamide groups determines how effectively the molecule can engage with key residues in the target protein. ontosight.ai

| Compound/Stereoisomer | Target | Activity (IC50) | Key Finding |

|---|---|---|---|

| (1S,3R)-Isomer of a spiro-indenylpiperidine derivative | hCCR2 (binding) | 1.3 nM | Specific stereoisomer shows high potency. nih.gov |

| (1S,3R)-Isomer of a spiro-indenylpiperidine derivative | hCCR2 (chemotaxis) | 0.45 nM | High functional antagonist activity. nih.gov |

| (1S,3R)-Isomer of a spiro-indenylpiperidine derivative | mCCR2 | 130 nM | Also active against the mouse receptor, though less potent. nih.gov |

| cis-3-Aminocyclopentanecarboxylic acid | GABA Receptor | Weak Agonist | The cis configuration is necessary for activity, though potency is low. |

| trans-3-Aminocyclopentanecarboxylic acid | GABAergic Systems | Negligible Activity | Altered stereochemistry leads to a loss of activity. ontosight.ai |

Structure-Activity Relationship (SAR) Studies for Target Engagement

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency of this compound derivatives. These studies involve systematically modifying different parts of the molecule—the C1 substituent, the C3 amino group substituent, and the carboxamide moiety—and evaluating the effect of these changes on biological activity.

For a series of 3-amino-1-alkyl-cyclopentane carboxamide antagonists of CCR2, SAR studies on the C1 substituent revealed that small, branched alkyl groups are optimal. nih.gov Specifically, groups like isopropyl, isobutyl, or cyclopropyl (B3062369) at the C1 position provided the best binding activity for both human and murine CCR2. nih.govresearchgate.net

Modifications to the substituents on the amino and carboxamide groups are also critical. For instance, in one series, an N-[3,5-Bis(trifluoromethyl)benzyl] group on the carboxamide was found to be highly effective. nih.gov The nature of the group attached to the C3-amino function is often a large, hydrophobic moiety, such as a spiro-indenylpiperidine group, which contributes significantly to receptor binding. nih.govnih.gov The combination of these optimized fragments on the conformationally defined cyclopentane scaffold leads to high-affinity antagonists. nih.govnih.gov

| Scaffold Position | Modification/Substituent | Effect on Activity (CCR2 Antagonism) | Reference |

|---|---|---|---|

| C1-Alkyl Group | Isopropyl, Isobutyl, Cyclopropyl | Optimal for both human and murine CCR2 binding activity. | nih.gov |

| C3-Amino Group | Spiro-indenylpiperidine | Contributes to high-affinity binding. | nih.gov |

| Carboxamide | N-[3,5-Bis(trifluoromethyl)benzyl] | Component of highly potent antagonists. | nih.gov |

| Indenyl Ring on C3-substituent | Diverse substituents tolerated | Small changes in affinity (Ki). | universiteitleiden.nlnih.gov |

Structure-Kinetics Relationship Studies in Receptor Antagonism

Beyond simple affinity (SAR), the kinetic profile of a drug-receptor interaction, described by Structure-Kinetics Relationships (SKR), is increasingly recognized as a critical factor for in vivo efficacy. nih.govuniversiteitleiden.nl This is particularly relevant for antagonists of receptors like CCR2, where high-affinity inhibitors have sometimes failed in clinical trials. universiteitleiden.nlnih.gov SKR studies focus on the association rate (k_on) and dissociation rate (k_off) of a ligand, the combination of which determines the drug-target residence time (RT = 1/k_off). nih.gov

For a series of 3-((inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides, researchers found that while various substitutions on the indenyl ring produced only minor changes in binding affinity (SAR), the binding kinetics (SKR) were profoundly affected. universiteitleiden.nlnih.gov Minor structural modifications could dramatically alter the residence time of the antagonist on the CCR2 receptor. universiteitleiden.nl This decoupling of affinity and kinetics provides a powerful secondary axis for drug optimization.

The combination of SAR and SKR in the optimization process led to the discovery of a CCR2 antagonist with both high affinity (Ki = 2.4 nM) and an exceptionally long residence time (RT = 714 min). universiteitleiden.nlnih.gov A longer residence time can translate to a more sustained pharmacological effect in vivo, potentially improving therapeutic outcomes. This demonstrates that a rational drug design approach should consider not only how strongly a compound binds but also for how long it remains bound to its target. nih.govuniversiteitleiden.nl

Rational Design Principles for Novel this compound Scaffolds

The development of new and improved molecules based on the this compound scaffold is guided by several rational design principles derived from conformational, stereochemical, SAR, and SKR studies.

Conformational Constraint : Introducing restrictions to the molecular backbone can lock the molecule into its bioactive conformation, reducing the entropic penalty of binding and increasing potency. This was demonstrated by the successful introduction of ring restrictions to a linear lead compound, which led to the discovery of the potent 1,3-disubstituted cyclopentane scaffold. nih.gov Further cyclization of the backbone led to the discovery of novel and potent spirocyclic acetal (B89532) scaffolds by providing insight into the optimal spatial arrangement of key binding groups. nih.gov

Stereochemical Control : Synthesis must be highly stereoselective to produce the single, most active stereoisomer. As shown in SAR studies, only a specific arrangement of substituents, such as the (1S,3R) configuration, results in optimal receptor engagement. nih.gov Designing synthetic routes that provide precise control over these chiral centers is paramount.

Scaffold Decoration Based on SAR : SAR data guides the choice of substituents to maximize affinity. For this scaffold, this typically involves a small, branched alkyl group at C1 and large, hydrophobic groups on the C3-amino and carboxamide nitrogens. nih.govnih.gov

Kinetic Optimization : SKR insights allow for the fine-tuning of target residence time. By making small structural modifications that may not significantly alter affinity but prolong the drug-target interaction, the duration of the pharmacological effect can be enhanced. universiteitleiden.nlnih.gov This involves exploring substituents that form additional interactions or induce conformational changes in the receptor that slow the rate of dissociation.

By integrating these principles, chemists can move beyond simple affinity-based screening and rationally design next-generation this compound derivatives with superior potency, selectivity, and pharmacokinetic profiles. nih.govnih.govuniversiteitleiden.nl

Mechanistic Investigations of 3 Aminocyclopentane 1 Carboxamide Interactions with Biological Systems Preclinical, Non Human Focus

Receptor Binding and Modulation Mechanisms

Analogues of 3-aminocyclopentane-1-carboxamide have been shown to interact with several receptor systems, exhibiting both agonistic and antagonistic activities. These interactions are highly dependent on the stereochemistry and specific substitutions on the cyclopentane (B165970) ring.

Research into arylcarboxamide derivatives has demonstrated their potential to bind to sigma-1 receptors. nih.gov Two specific derivatives in one study showed significant affinity for the sigma-1 receptor with K_i values of 21.2 nM and 13.6 nM, respectively, and exhibited good selectivity over the sigma-2 receptor. nih.gov This suggests that aminocyclopentane-1-carboxamide scaffolds could be developed as selective ligands for this receptor class.

Furthermore, studies on arginine vasopressin (AVP) analogues, where 1-aminocyclopentane-1-carboxylic acid was substituted at position 2 or 3, have provided insights into receptor interaction. nih.gov The substitution at position 3 resulted in a near-complete loss of potency in pressor, antidiuretic, and uterotonic tests, indicating a loss of interaction with all three neurohypophyseal hormone receptors. nih.gov Conversely, substitution at position 2 led to compounds with varied activities, including high antidiuretic potency and low pressor activity, suggesting a selective alteration of receptor interaction. nih.gov

The stability of the ligand-receptor complex is crucial for the biological activity of these compounds. In the case of the AVP analogues, the specific placement of the 1-aminocyclopentane-1-carboxylic acid moiety dictates the ability to form a stable and active complex with neurohypophyseal receptors. nih.gov The loss of activity with the position 3 substitution points to steric or conformational hindrance that prevents effective binding and stabilization of the active receptor conformation. nih.gov

For arylcarboxamide derivatives binding to sigma-1 receptors, the stability of the complex is reflected in their binding affinities. nih.gov The nanomolar K_i values indicate the formation of a relatively stable ligand-receptor complex. nih.gov Molecular modeling studies, often accompanying such binding assays, can provide further details on the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of these complexes.

Table 1: Receptor Binding Affinities of Selected Carboxamide Derivatives

| Compound/Analogue | Receptor | Binding Affinity (K_i) | Activity |

|---|---|---|---|

| Arylcarboxamide Derivative 1 | Sigma-1 | 21.2 nM | Ligand |

| Arylcarboxamide Derivative 2 | Sigma-1 | 13.6 nM | Ligand |

| AVP Analogue (Apc at pos. 3) | Neurohypophyseal Receptors | Loss of potency | Antagonistic effect |

| AVP Analogue (Apc at pos. 2) | Neurohypophyseal Receptors | Varied activity | Modulatory |

Data synthesized from studies on carboxamide derivatives and AVP analogues. nih.govnih.gov

Enzyme Inhibition and Activation Pathways

Analogues of this compound have been investigated for their effects on various enzymes, demonstrating potential as inhibitors in different therapeutic areas.

Synthetic amino acid derivatives have shown inhibitory potential against digestive enzymes. nih.gov Certain derivatives were found to inhibit pancreatic lipase, pancreatic α-amylase, and α-glucosidase with IC_50 values ranging from 51 µM to 1023 µM. nih.gov The mechanism of inhibition was identified as either competitive or mixed, suggesting that these compounds may bind to the active site or an allosteric site of the enzymes. nih.govyoutube.com

In another study, spirocyclic cyclodipeptides containing 1-aminocyclopentanecarboxylic acid were found to possess antiproliferative activity. nih.gov This suggests an interaction with enzymes or pathways that are critical for cell growth and division. For instance, cyclo(Acp-Ala) showed some of the least inhibitory activity on growth in a chick embryonic caudal morphogenetic system when compared to other tested compounds. nih.gov

Table 2: Enzyme Inhibition by Amino Acid Derivatives

| Derivative Class | Target Enzyme | Inhibition Type | IC_50 Range |

|---|---|---|---|

| Synthetic Amino Acid Derivatives | Pancreatic Lipase | Competitive/Mixed | 167–1023 µM |

| Synthetic Amino Acid Derivatives | Pancreatic α-amylase | Competitive/Mixed | 162–519 µM |

| Synthetic Amino Acid Derivatives | α-glucosidase | Competitive | 51–353 µM |

Data from a study on the inhibitory potential of synthetic amino acid derivatives. nih.gov

Molecular Basis of Biological Activity in Preclinical Models

The biological activity of this compound analogues in preclinical models stems from their interactions with specific molecular targets, as detailed in the preceding sections. The molecular basis of their action can be summarized as follows:

Receptor-Mediated Signaling: The ability of these analogues to act as ligands for receptors such as the sigma-1 receptor and neurohypophyseal receptors indicates that they can modulate downstream signaling pathways. nih.govnih.gov For instance, interaction with G-protein coupled receptors could lead to changes in intracellular second messenger levels, such as cAMP or inositol (B14025) phosphates, thereby altering cellular function.

Enzyme Inhibition: The inhibition of enzymes like digestive glycosidases and lipases points to a role in metabolic regulation. nih.gov By competitively or non-competitively blocking the active sites of these enzymes, these compounds can interfere with nutrient breakdown and absorption. nih.govyoutube.com The antiproliferative effects of spirocyclic derivatives suggest interference with enzymes essential for the cell cycle. nih.gov

Modulation of Transport Processes: By interacting with amino acid transporters, these compounds can affect the intracellular concentration of essential amino acids, which in turn can impact protein synthesis, cellular energy metabolism, and other vital cellular processes. researchgate.net

In essence, the cyclopentane ring provides a rigid scaffold that, when appropriately functionalized with amino and carboxamide groups, can be tailored to interact with a variety of biological macromolecules, leading to a range of pharmacological effects. The specific stereochemistry and substitutions on the ring are critical determinants of binding affinity, selectivity, and the ultimate biological response.

Computational Chemistry and Molecular Modeling Studies of 3 Aminocyclopentane 1 Carboxamide

Molecular Docking and Ligand-Target Recognition

Specific molecular docking studies for 3-Aminocyclopentane-1-carboxamide are not extensively reported in peer-reviewed literature. However, the principles of molecular docking provide a powerful framework for investigating its potential biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.govnumberanalytics.com The primary goal is to predict the binding mode and affinity of the ligand-receptor complex. numberanalytics.com This process relies on two key components: a search algorithm to generate a variety of ligand poses within the receptor's binding site, and a scoring function to estimate the binding affinity for each pose. nih.gov Effective ligand-target recognition is governed by principles of molecular complementarity, including shape, hydrogen bonding, electrostatic interactions, and hydrophobic contacts. rsc.orgnih.gov

A hypothetical docking study of this compound would involve:

Target Selection: Identifying a plausible protein target, such as an amino acid transporter or an enzyme for which it might act as an inhibitor.

Preparation: Preparing the 3D structures of both the protein receptor (e.g., from the Protein Data Bank) and the ligand, this compound. This includes adding hydrogen atoms, assigning charges, and minimizing the ligand's energy to find a stable conformation.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be repeatedly "docked" into the defined binding site of the receptor. h-its.orgfrontiersin.org The search algorithm would explore various conformational and rotational possibilities for the ligand.

Analysis: The resulting poses would be scored and ranked. The top-scoring poses would be visually inspected to analyze the specific interactions (e.g., hydrogen bonds, ionic interactions) between the amino and carboxamide groups of the ligand and the amino acid residues of the target protein.

Hypothetical Molecular Docking Results for this compound

| Putative Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Amino Acid Transporter X | -7.2 | Asp124, Ser34, Tyr88 | Hydrogen Bond, Ionic |

| Enzyme Y (Active Site) | -6.5 | Glu210, Arg55, Phe150 | Hydrogen Bond, Pi-Cation |

| Receptor Z | -5.8 | Asn98, Trp102, Val45 | Hydrogen Bond, Hydrophobic |

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Dynamics Simulations and Conformational Landscape Analysis

There is a lack of specific molecular dynamics (MD) simulation studies focused on this compound in the available scientific literature.

Molecular dynamics simulation is a computational method for analyzing the physical movements of atoms and molecules over time. youtube.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that provides a view of the dynamic evolution of the system. youtube.com This technique is invaluable for exploring the conformational landscape of a molecule—the full range of three-dimensional shapes it can adopt—and understanding its flexibility and stability in different environments (e.g., in aqueous solution). cresset-group.comnih.gov Conformational analysis helps identify the most probable and lowest-energy conformations, which are often crucial for biological activity. mun.ca

A theoretical MD simulation study of this compound would proceed as follows:

System Setup: A 3D model of the molecule would be placed in a simulation box, typically filled with explicit water molecules to mimic physiological conditions. acs.org

Simulation: The system would be subjected to a simulation run for a duration of nanoseconds to microseconds. During the simulation, the forces on each atom are calculated, and their positions and velocities are updated in small time steps. nih.gov

Analysis: The resulting trajectory would be analyzed to understand the molecule's conformational behavior. This includes identifying stable conformers, calculating the energy barriers between them, and analyzing the flexibility of the cyclopentane (B165970) ring and the orientation of the amino and carboxamide substituents. nih.govnih.gov

Hypothetical Conformational Analysis of this compound from MD Simulation

| Conformer | Relative Population (%) | Key Dihedral Angle (C1-C2-C3-N) | Ring Pucker |

| 1 (cis, equatorial-axial) | 65% | 45° | Envelope |

| 2 (cis, axial-equatorial) | 25% | -48° | Twist |

| 3 (trans, diequatorial) | 10% | 175° | Chair-like |

This table is for illustrative purposes only and does not represent actual experimental data. The cis/trans and positional descriptors are hypothetical.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Specific Quantitative Structure-Activity Relationship (QSAR) models for this compound are not found in the current body of scientific literature.

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.mewikipedia.org The fundamental principle is that the structure of a molecule determines its physicochemical properties, which in turn dictate its biological activity. numberanalytics.com By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby guiding lead optimization and reducing the need for extensive experimental testing. jocpr.comnih.gov The process involves calculating molecular descriptors (numerical representations of chemical information) and using statistical methods to correlate them with experimental activity data. industrialchemistryconsulting.com

A hypothetical QSAR study on derivatives of this compound would involve these steps:

Data Set Preparation: A series of derivatives would be synthesized, and their biological activity against a specific target would be measured experimentally (e.g., IC₅₀ values).

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be 2D (e.g., molecular weight, logP) or 3D (e.g., molecular shape, electrostatic fields).

Model Development and Validation: A statistical method, such as multiple linear regression or machine learning, would be used to build a model correlating the descriptors with biological activity. fiveable.me The model's predictive power would be rigorously validated using internal (cross-validation) and external test sets. jocpr.com

Hypothetical QSAR Data for this compound Derivatives

| Compound | logP (Descriptor 1) | Dipole Moment (Descriptor 2) | Experimental Activity (pIC₅₀) | Predicted Activity (pIC₅₀) |

| Derivative 1 | 1.2 | 3.5 | 5.8 | 5.7 |

| Derivative 2 | 1.5 | 4.1 | 6.2 | 6.3 |

| Derivative 3 | 0.9 | 3.2 | 5.5 | 5.4 |

| Derivative 4 | 2.1 | 4.8 | 6.9 | 6.8 |

This table is for illustrative purposes only and does not represent actual experimental data.

In Silico Screening and Virtual Library Design for this compound Derivatives

While a powerful approach, the application of in silico screening and virtual library design specifically for derivatives of this compound has not been documented in available research.

In silico screening, or virtual screening, involves the use of computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govrsc.org This process can be either structure-based (using molecular docking) or ligand-based (using similarity searches or pharmacophore models). nih.gov Virtual library design is the process of creating a large, computationally accessible collection of molecules that can be synthesized. drugdesign.org These libraries can be designed to be diverse, to explore broad chemical space, or focused, to optimize around a known active scaffold like this compound. nih.govacs.org

A hypothetical project could use this compound as a core scaffold to design a virtual library for screening:

Library Design: A virtual library would be generated by computationally adding a variety of chemical substituents at one or more positions on the this compound scaffold.

Virtual Screening: This library would then be screened against a chosen protein target using a high-throughput method like molecular docking.

Hit Selection: Compounds from the virtual library that show promising docking scores and favorable interactions would be identified as "virtual hits." These selected compounds would then be prioritized for actual chemical synthesis and experimental testing.

Hypothetical Virtual Screening Results for a Library of Derivatives

| Library Subset | Number of Compounds | Screening Method | Hit Rate (%) | Top Hit Docking Score (kcal/mol) |

| Amide Modifications | 5,000 | Structure-Based (Docking) | 1.2% | -8.5 |

| Amino Group Modifications | 5,000 | Structure-Based (Docking) | 0.8% | -8.1 |

| Ring Substitutions | 10,000 | Structure-Based (Docking) | 0.5% | -7.9 |

This table is for illustrative purposes only and does not represent actual experimental data.

Theoretical Calculations of Electronic Structure and Reactivity Profiles

Specific reports on the theoretical calculation of the electronic structure and reactivity profile of this compound are not readily found in scientific databases.

Theoretical calculations, primarily using quantum mechanics, are employed to investigate the electronic structure of molecules. libretexts.orgnorthwestern.edu Methods like Density Functional Theory (DFT) can determine properties such as the distribution of electrons, molecular orbital energies, and electrostatic potential. diva-portal.orgcambridge.org These calculations provide deep insights into a molecule's stability, properties, and chemical reactivity. nih.govresearchgate.net The reactivity profile, including sites susceptible to nucleophilic or electrophilic attack, can be predicted by analyzing calculated parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MESP) map. asrjetsjournal.orgnsps.org.ng

A theoretical study of this compound would yield valuable data:

Optimized Geometry: Calculation of the most stable 3D structure, including bond lengths and angles.

Electronic Properties: Determination of the HOMO-LUMO energy gap, which is related to chemical reactivity and stability. A smaller gap suggests higher reactivity.

Reactivity Sites: The MESP map would visualize the electron density distribution, with red (negative potential) regions indicating likely sites for electrophilic attack (e.g., the oxygen of the carboxamide) and blue (positive potential) regions indicating likely sites for nucleophilic attack.

Hypothetical Calculated Electronic Properties for this compound

| Property | Calculated Value | Implication |

| Energy of HOMO | -6.5 eV | Related to ionization potential; location of most reactive electrons |

| Energy of LUMO | 2.1 eV | Related to electron affinity; site for accepting electrons |

| HOMO-LUMO Gap | 8.6 eV | Indicates high kinetic stability |

| Dipole Moment | 3.8 Debye | Indicates a polar molecule |

| MESP Minimum (on C=O) | -0.04 a.u. | Site for electrophilic attack / H-bond donation |

| MESP Maximum (on -NH₂) | +0.03 a.u. | Site for nucleophilic attack / H-bond acceptance |

This table is for illustrative purposes only and does not represent actual experimental data.

Applications in Medicinal Chemistry and Drug Discovery Preclinical Research & Development

Development of Peptidomimetics and Cyclic Peptides

The rigid, cyclic structure of the 3-aminocyclopentane-1-carboxamide core makes it an ideal building block for peptidomimetics. These are molecules designed to mimic the structure and function of natural peptides. By incorporating this constrained scaffold, researchers can create compounds with more predictable and stable three-dimensional conformations than their linear peptide counterparts.

This structural rigidity is particularly useful in the development of cyclic peptides and other constrained analogues. For instance, in studies aimed at understanding the active binding conformation of C-C chemokine receptor 2 (CCR2) antagonists, researchers prepared conformationally constrained analogues through backbone cyclization of the this compound scaffold. nih.gov This approach provided critical insights into the optimal spatial arrangement of key chemical moieties required for potent receptor binding. nih.gov The use of such scaffolds helps to lock the molecule into a bioactive conformation, reducing conformational flexibility and often leading to increased potency and selectivity.

Design of Receptor-Selective Antagonists/Agonists

One of the most extensively researched applications of the this compound scaffold is in the design of receptor-selective antagonists, particularly for the chemokine receptor CCR2. google.com CCR2 is a key receptor involved in directing the migration of monocytes and macrophages to sites of inflammation. nih.gov

Derivatives of this compound have been systematically synthesized and evaluated as small-molecule CCR2 antagonists. nih.gov These studies have revealed that the cyclopentane (B165970) ring serves as a central scaffold upon which different chemical groups can be placed to optimize binding affinity and functional activity. Research has demonstrated that these antagonists occupy an inactive-state-specific tunnel between helices 1 and 7 of the receptor. nih.gov By stabilizing this inactive conformation, the antagonists prevent the subtle structural changes required for receptor activation and downstream signaling. nih.gov This targeted approach has led to the discovery of potent CCR2 inhibitors, providing valuable tools for probing the receptor's role in disease models. nih.gov

Table 1: Research Findings on this compound Derivatives as CCR2 Antagonists

| Derivative Class | Research Focus | Key Findings |

|---|---|---|

| 3-Amino-1-alkyl-cyclopentane carboxamides | Investigating active binding conformation | Backbone cyclization yielded conformationally constrained analogs, providing insight into the optimal relative positions of key moieties for CCR2 binding. nih.gov |

| Spirocyclic acetal (B89532) scaffold derivatives | Discovery of new lead compounds | Conformational studies led to the identification of a new, potent lead type based on a spirocyclic acetal scaffold. nih.gov |

| General 3-aminocyclopentanecarboxamides | Elucidating mechanism of antagonism | Antagonists induce a specific inactive conformation of the CCR2 binding pocket, preventing receptor activation. nih.gov |

Role as a Versatile Scaffold for Bioactive Molecule Synthesis

The this compound core is a versatile scaffold, meaning it provides a reliable foundation for creating a diverse library of related compounds. Its structure allows for chemical modifications at multiple positions, including the amino group, the carboxamide, and the cyclopentane ring itself. This versatility is crucial for structure-activity relationship (SAR) studies, where researchers systematically alter a molecule's structure to determine which parts are essential for its biological activity.

For example, research into CCR2 antagonists involved the synthesis of a series of 3-amino-1-alkyl-cyclopentane carboxamides, which led to the discovery of new spirocyclic antagonists. nih.gov Similarly, the use of a related (S)-3-aminopyrrolidine scaffold to develop dual inhibitors for Abl and PI3K kinases highlights how such cyclic amino-amide structures can be effectively explored in drug discovery programs. nih.gov The ability to generate numerous analogues from a single core scaffold accelerates the process of optimizing lead compounds for desired properties like potency, selectivity, and metabolic stability.

Exploration in Neurological Disorder Research (mechanistic pathways)

The application of this compound derivatives in neurological disorder research is primarily linked to the modulation of neuroinflammatory pathways. The chemokine receptor CCR2, a principal target of these compounds, plays a critical role in the migration of immune cells like monocytes into the central nervous system. nih.gov This process is a key mechanistic feature of many neurological disorders that have an inflammatory component.

By acting as CCR2 antagonists, these compounds are used in preclinical models to investigate the impact of blocking monocyte-driven neuroinflammation. nih.gov While direct clinical applications are outside the scope of this research, the use of these molecules helps to elucidate the role of specific immune pathways in the pathology of neurological conditions. This research provides a mechanistic understanding of how targeting chemokine receptors can influence the neuroinflammatory microenvironment. nih.gov

Immunopharmacological Research Applications (mechanistic)

The mechanistic role of this compound derivatives in immunopharmacology is centered on their function as CCR2 antagonists. nih.gov The CCR2/CCL2 signaling axis is a fundamental pathway in the immune system, responsible for recruiting monocytes from the bone marrow to tissues during inflammation, infection, and tissue injury. nih.gov

In preclinical immunopharmacological research, these antagonists serve as chemical probes to dissect the role of CCR2-mediated cell trafficking. By inhibiting this receptor, researchers can study the consequences on various immune responses. This includes investigating the formation of inflammatory lesions, the composition of tumor microenvironments, and the development of autoimmune conditions. nih.gov The ability to selectively block this pathway with a small molecule allows for detailed studies into the complex interplay of immune cells and signaling molecules that drive inflammatory processes. nih.gov

Research on Protein Engineering and Enzyme Design

No relevant research linking this compound to specific applications in protein engineering or enzyme design was identified in the search results. General research in this field focuses on modifying amino acid sequences or using non-canonical amino acids to create enzymes with new or enhanced functions. nih.govnih.govthe-scientist.com

Bioconjugation Strategies Utilizing this compound Derivatives

No relevant research detailing bioconjugation strategies that specifically utilize this compound or its derivatives was found in the search results.

Future Directions and Emerging Research Avenues for 3 Aminocyclopentane 1 Carboxamide

Integration with Advanced Synthetic Methodologies

The exploration of the chemical space around the 3-aminocyclopentane-1-carboxamide core is pivotal for developing novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. Advanced synthetic methodologies are central to this endeavor, enabling the creation of complex and precisely engineered molecules.

Research into 3-amino-1-alkyl-cyclopentane carboxamides as antagonists for the C-C chemokine receptor type 2 (CCR2) has highlighted the importance of stereochemistry and conformational constraint in achieving high binding affinity. nih.govnih.gov Future synthetic efforts are likely to focus on the following:

Stereoselective Synthesis: Developing more efficient and scalable routes to access specific stereoisomers of this compound is crucial. The relative orientation of the amino and carboxamide groups, as well as substituents on the cyclopentane (B165970) ring, significantly influences biological activity.

Conformationally Constrained Analogs: To better understand the active binding conformation, researchers have prepared conformationally constrained analogs through backbone cyclization. nih.gov This has led to the discovery of novel spirocyclic scaffolds. nih.gov Future work could involve the synthesis of a wider range of bridged and fused ring systems to further probe the optimal geometry for target interaction. An example of such a development is the creation of spirocyclic acetal (B89532) scaffolds from 3-amino-1-alkyl-cyclopentane carboxamide precursors. nih.gov

Diversity-Oriented Synthesis: Employing diversity-oriented synthesis strategies can rapidly generate a library of analogs with varied substituents on the cyclopentane ring, the amino group, and the carboxamide moiety. This approach can help in systematically exploring the structure-activity relationship (SAR). A study on 1-alkyl-3-(3-methyl-4-spiroindenylpiperidine)-substituted cyclopentanecarboxamides revealed that short, branched alkyl groups at the C1 position, such as isopropyl, isobutyl, or cyclopropyl (B3062369), are optimal for both human and murine CCR2 binding activity. nih.gov

| Compound Type | Synthetic Goal | Rationale |

| Stereoisomers | Enantiomerically pure compounds | Biological activity is often stereospecific. |

| Spirocyclic Analogs | Conformationally restricted molecules | To understand and optimize the binding conformation. |

| Substituted Derivatives | SAR exploration | To identify key interactions with the target protein. |

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery of new lead compounds. eco-vector.com While specific large-scale HTS campaigns for this compound have not been extensively reported in the public domain, the principles of these technologies are highly applicable.

Future research could involve:

Combinatorial Library Synthesis: The this compound scaffold is well-suited for combinatorial decoration. The amino and carboxamide groups serve as convenient handles for introducing a wide array of chemical building blocks. A library of derivatives could be synthesized by varying the substituents at these positions.

Target-Based Screening: Libraries of this compound derivatives can be screened against a panel of biological targets. Given its known activity as a CCR2 antagonist, screening against other chemokine receptors or G-protein coupled receptors (GPCRs) would be a logical starting point. nih.gov

Phenotypic Screening: In addition to target-based approaches, phenotypic screening of a this compound library in relevant cell-based assays could uncover novel and unexpected biological activities.

The success of HTS is contingent on the development of robust and miniaturized assays. researchgate.net For CCR2 antagonists, for example, a competition association assay could be employed to investigate both the affinity and the receptor residence time of the synthesized compounds. researchgate.net

Advanced Biophysical Techniques for Interaction Characterization

A detailed understanding of how this compound and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Advanced biophysical techniques provide invaluable insights into these interactions.

For the derivatives of this compound, the following techniques could be particularly informative:

X-ray Crystallography: This technique can provide a high-resolution three-dimensional structure of the compound bound to its target protein. For instance, X-ray crystallography has been used to study the conformation of 3-amino-1-alkyl-cyclopentane carboxamide CCR2 antagonists. nih.gov This information can reveal the precise binding mode, key intermolecular interactions, and conformational changes in the protein upon binding.

Surface Plasmon Resonance (SPR): SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine the kinetics (association and dissociation rates) and affinity of binding between the compound and its target.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the conformation of the compound in solution and to map the binding site on the target protein by observing chemical shift perturbations upon ligand binding.

| Technique | Information Gained | Relevance to this compound Research |

| X-ray Crystallography | 3D structure of the ligand-protein complex | Elucidating the binding mode and guiding structure-based design. nih.gov |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff) and affinity (KD) | Quantifying the strength and speed of target engagement. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD) and thermodynamics (ΔH, ΔS) | Understanding the driving forces of the interaction. |

| NMR Spectroscopy | Solution conformation and binding site mapping | Characterizing the compound's structure and its interaction interface. |

Systems Biology Approaches to Elucidate Broader Biological Impact

Systems biology offers a holistic perspective by studying the complex interactions within biological systems. For a compound like this compound, systems biology approaches can help to understand its broader biological impact beyond its primary target.

Future research in this area could include:

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in cells or tissues treated with a this compound derivative can reveal the downstream signaling pathways that are modulated. For example, as a CCR2 antagonist, it would be insightful to study its effect on the expression of inflammatory cytokines and other immune-related genes.

Computational Modeling: Developing computational models of the biological pathways in which the target is involved can help to simulate the effects of the compound and predict its impact on the system as a whole. For CCR2 antagonists, modeling their effect on monocyte trafficking in inflammatory diseases or cancer could provide valuable insights. nih.gov

Application in Novel Therapeutic Modality Development (e.g., PROTACs, ADCs)

The modular nature of the this compound scaffold makes it an interesting candidate for incorporation into novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The this compound moiety, if developed into a high-affinity ligand for a protein of interest, could be linked to an E3 ligase-binding moiety to create a novel PROTAC. The rigid cyclopentane core could serve as a scaffold to orient the target-binding and E3-binding elements appropriately.

Antibody-Drug Conjugates (ADCs): ADCs utilize the specificity of an antibody to deliver a potent cytotoxic payload to target cells. nih.gov The this compound scaffold could potentially be used as part of the linker connecting the antibody to the drug. The properties of the linker are critical for the stability and efficacy of an ADC. nih.govnih.govmdpi.comwuxiapptec.com The cyclopentane ring could provide a stable and sterically defined component within the linker, and the amino and carboxamide groups offer points for conjugation. Research into hydrophilic linkers has shown that they can enable a higher drug-to-antibody ratio without causing aggregation of the ADC. researchgate.net

The exploration of this compound in these advanced therapeutic platforms is still in its infancy. However, the chemical tractability and the established biological activity of its derivatives suggest that it is a promising scaffold for future innovation in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.